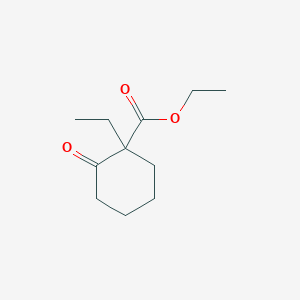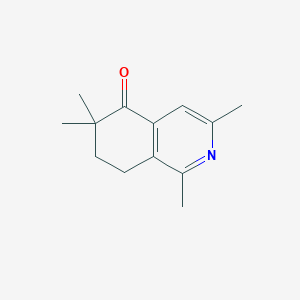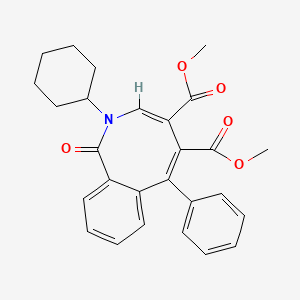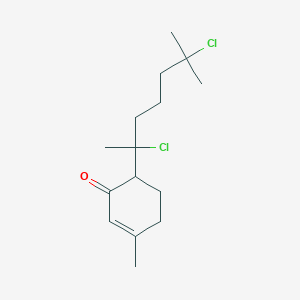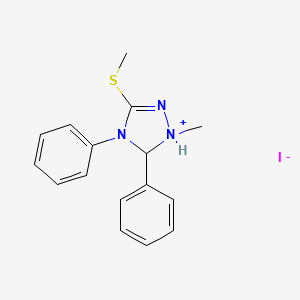
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with methyl, methylsulfanyl, and diphenyl groups, along with an iodide counterion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The iodide ion can be replaced by other nucleophiles, such as halides or pseudohalides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as catalysts and sensors.
作用機序
The mechanism of action of 1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the context of its use.
類似化合物との比較
1-Methyl-3-(methylsulfanyl)-4,5-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other triazolium salts and related compounds:
Similar Compounds: Examples include 1-methyl-3-(methylsulfanyl)-5-phenyl-1,2,4-triazolium iodide and 1-methyl-3-(methylsulfanyl)-4-phenyl-1,2,4-triazolium iodide.
Uniqueness: The presence of both methyl and methylsulfanyl groups, along with the diphenyl substitution, imparts unique chemical properties, such as enhanced stability and reactivity, compared to other triazolium salts.
特性
CAS番号 |
52816-50-9 |
|---|---|
分子式 |
C16H18IN3S |
分子量 |
411.3 g/mol |
IUPAC名 |
1-methyl-3-methylsulfanyl-4,5-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C16H17N3S.HI/c1-18-15(13-9-5-3-6-10-13)19(16(17-18)20-2)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H |
InChIキー |
OKEUUWDEUGRPKD-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(N(C(=N1)SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


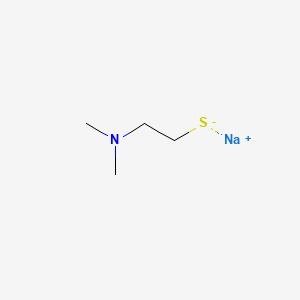

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
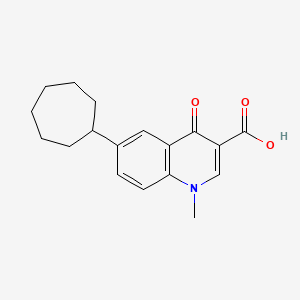
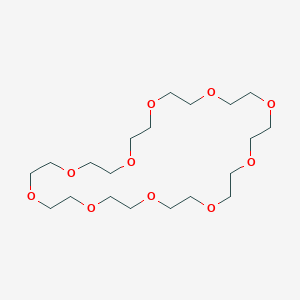

![1,3,5-Tris[(4-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14640921.png)
